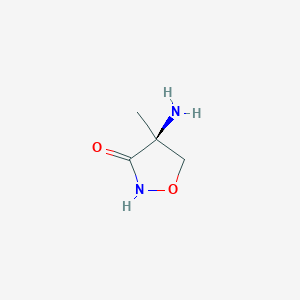

(S)-4-Amino-4-methylisoxazolidin-3-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(4S)-4-amino-4-methyl-1,2-oxazolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c1-4(5)2-8-6-3(4)7/h2,5H2,1H3,(H,6,7)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIUJHBBESBVQB-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CONC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CONC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of S 4 Amino 4 Methylisoxazolidin 3 One and Isoxazolidinone Derivatives

Ring-Opening Reactions of Isoxazolidin-3-ones

The cleavage of the N-O bond is a hallmark of isoxazolidine (B1194047) chemistry, providing a powerful method for the stereocontrolled synthesis of acyclic molecules, particularly valuable 1,3-amino alcohols and β-amino acids. This transformation is typically achieved through reductive methods.

The catalytic hydrogenation of isoxazolidinones is a primary method for achieving reductive N-O bond cleavage. This process opens the heterocyclic ring to furnish highly functionalized linear products. Depending on the substrate and reaction conditions, the primary products are either β-amino acids or 1,3-amino alcohols. mdpi.comnih.gov

A variety of catalytic systems have been developed for this transformation, with the choice of catalyst and reaction conditions being crucial for achieving high yields and selectivity. mdpi.com Common catalysts are transition metals, often supported on carbon or in the form of Raney Nickel. mdpi.comresearchgate.net The general transformation involves the cleavage of the N-O bond and subsequent reduction of the carbonyl group, in some cases, to yield the desired amino alcohol.

Studies have demonstrated that bicyclic isoxazolidines can be effectively converted into their corresponding 1,3-amino alcohols with high conversion and yield using freshly prepared Raney Nickel under a hydrogen pressure of 40 psi. mdpi.com The reaction often benefits from the presence of a base, such as triethylamine. mdpi.com The broader class of isoxazolidines undergoes this ring-opening to generate β-alkamines, a general term for compounds containing an amino and a hydroxyl group in a 1,3-relationship. nih.gov

| Catalyst | Product Type | Reference |

|---|---|---|

| Raney Nickel (Raney-Ni) | 1,3-Amino Alcohols / β-Alkamines | mdpi.comnih.gov |

| Palladium on Carbon (Pd/C) | β-Alkamines | nih.gov |

| Zinc in Acidic Media (Zn/H+) | β-Alkamines | nih.gov |

| Molybdenum Hexacarbonyl (Mo(CO)6) | β-Alkamines | nih.gov |

| Ruthenium on Carbon (Ru/C) | Amino Alcohols (from amino acids) | umaine.edu |

The outcome of reactions on the isoxazolidinone scaffold is highly dependent on the substituents present on the ring and the choice of reagents. This allows for selective transformations, where either the ring is opened or peripheral functional groups are modified.

For instance, in studies on 4-(pyrazolylcarbonyl)isoxazolidines, the choice of reducing agent dictates the reaction pathway. nih.gov

Catalytic Hydrogenation (Pd/C): This system selectively cleaves the N-O bond of the isoxazolidine ring, leaving the pyrazolylcarbonyl group at the C-4 position intact. This demonstrates the preference of heterogeneous catalysts for the heterocyclic ring cleavage. nih.gov

Sodium Borohydride (NaBH₄): In contrast, NaBH₄ selectively reduces the exocyclic carbonyl group of the pyrazolylcarbonyl moiety to a primary alcohol, leaving the isoxazolidine ring unopened. This highlights the higher reactivity of the ketone-like carbonyl towards hydride reagents compared to the ring's N-O bond under these conditions. nih.gov

Furthermore, the electronic nature of substituents can influence reactivity. In oxidation reactions of N-substituted isoxazolidines with RuO₄, the electronic properties of the N-substituent determine the site of oxidation. nih.gov An N-benzyl group bearing an electron-donating group in the para position favors oxidation at the benzylic carbon (exo to the ring) over oxidation at the C-3 position of the isoxazolidine ring itself. nih.gov This principle, where electronic effects direct reactivity to one site over another, is fundamental in controlling the reaction pathways of substituted isoxazolidinones.

The mechanism of reductive N-O bond cleavage via catalytic hydrogenation is generally understood to follow the principles of heterogeneous catalysis on metal surfaces. libretexts.org The process begins with the adsorption of molecular hydrogen (H₂) onto the surface of the metal catalyst (e.g., Pd, Pt, Ni), where the H-H bond is cleaved to form surface-bound hydrogen atoms. libretexts.org The isoxazolidinone substrate also adsorbs onto the metal surface, coordinating through its N-O bond. libretexts.org The reaction proceeds via a stepwise transfer of hydrogen atoms from the catalyst surface to the molecule, leading to the cleavage of the weak N-O bond and the formation of the ring-opened amino alcohol product, which then desorbs from the surface. libretexts.org

In addition to the catalytic hydrogenation pathway, N-O bond cleavage can also proceed through radical mechanisms, particularly under photochemical or certain metal-catalyzed conditions. acs.org For example, the cleavage of N-O bonds in related oxime compounds has been shown to involve the formation of iminyl radical intermediates through single electron transfer (SET) processes. umaine.edu These highly reactive radicals can then undergo further transformations. It is plausible that similar radical pathways could be involved in the ring-opening of isoxazolidinones under specific reductive conditions that favor electron transfer processes.

Derivatization and Functional Group Transformations

Beyond ring-opening, the isoxazolidin-3-one (B181425) scaffold allows for a range of functional group manipulations, particularly at the C-4 amino group and the C-3 carbonyl group, enabling the synthesis of diverse analogs.

The primary amino group at the C-4 position of compounds like (S)-4-Amino-4-methylisoxazolidin-3-one is a key site for derivatization. It behaves as a typical nucleophile and can readily undergo reactions such as acylation, alkylation, and condensation.

A notable example is the synthesis of Pentizidone, an analog of the antibiotic D-cycloserine. This derivative, (R)-4-[(1-Methyl-3-oxo-1-butenyl)amino]isoxazolidin-3-one, is formed by the reaction of the C-4 amino group with a diketene (B1670635) or related acetoacetylating agent. nih.gov This transformation highlights the ability of the amino group to act as a nucleophile to form new carbon-nitrogen bonds, leading to compounds with modified biological profiles.

General methods for the derivatization of amino acids are also applicable. For example, the amino group can be quantitatively acylated using reagents like pivalic anhydride (B1165640) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Other tagging reagents, including 7-fluoro-4-nitrobenzoxadiazole (NBD-F), react readily with amino groups at elevated temperatures, providing another route for functionalization. nih.gov These reactions underscore the synthetic utility of the C-4 amino group for creating libraries of novel isoxazolidinone derivatives.

The carbonyl group at the C-3 position is part of a cyclic urethane (B1682113) (or lactam-like) structure. Its reactivity is central to the chemical identity of the isoxazolidin-3-one ring.

Direct oxidation of an isoxazolidine at the C-3 position is a method to form the 3-oxo functionality. This transformation has been achieved with high regioselectivity using ruthenium tetroxide (RuO₄), generated in situ from RuO₂ and NaIO₄. nih.gov The resulting 3-isoxazolidinone nucleus is described as a cyclic Weinreb amide analog, suggesting it can serve as a precursor to other functional groups upon reduction. nih.gov

While direct reduction of the C-3 carbonyl in the title compound is not extensively detailed, analogous transformations on the isoxazolidine ring provide strong evidence for its feasibility. For example, isoxazolidin-4-ones, generated by the oxidation of the corresponding 4-ols, can be stereoselectively reduced back to the alcohol using hydride reagents like L-selectride. nih.gov By analogy, the C-3 carbonyl is expected to be susceptible to reduction by powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes, which would likely lead to the corresponding 1,3-amino alcohol via a combination of carbonyl reduction and N-O bond cleavage. The reactivity of this position is a key area for creating further structural diversity from the isoxazolidinone template.

Stereoselective Functionalization of the Isoxazolidinone Ring

The functionalization of the isoxazolidinone ring can be approached through various strategies, including modifications at the nitrogen atom, and the C4 and C5 positions. For a 4,4-disubstituted isoxazolidin-3-one like the subject compound, functionalization at the C4 position would necessitate reactions involving the existing substituents or the quaternary center itself, which is synthetically challenging. However, the amino group at C4 offers a prime handle for derivatization.

N-acylation, N-alkylation, and the formation of sulfonamides are common transformations for the amino group, which can influence the steric and electronic properties of the molecule, potentially directing subsequent stereoselective reactions at other positions. For instance, the use of a chiral acylating agent could introduce a second stereocenter, leading to diastereomeric products that could potentially be separated.

Furthermore, the isoxazolidinone ring itself can be subject to stereoselective transformations. While direct C-H activation at the C5 position is challenging, the use of chiral catalysts in reactions involving the carbonyl group or the N-O bond could induce stereoselectivity. For example, the reduction of the carbonyl group to a hydroxyl group using chiral reducing agents could lead to the formation of diastereomeric isoxazolidinols.

Research on related heterocyclic systems, such as imidazolidinones, has demonstrated the utility of chiral auxiliaries in guiding stereoselective alkylations. nih.gov This principle could be conceptually applied to the isoxazolidinone system, where a chiral auxiliary attached to the nitrogen atom could direct the approach of electrophiles or nucleophiles to a specific face of the molecule.

Table 1: Conceptual Approaches for Stereoselective Functionalization

| Reaction Type | Position of Functionalization | Reagents/Conditions (Conceptual) | Potential Outcome |

| N-Acylation | Amino group at C4 | Chiral acyl chloride, base | Formation of diastereomeric amides |

| N-Alkylation | Amino group at C4 | Alkyl halide, base | Introduction of new substituents |

| Carbonyl Reduction | C3-carbonyl | Chiral reducing agents (e.g., CBS reagent) | Formation of diastereomeric isoxazolidinols |

| Auxiliary-Controlled Reaction | Nitrogen at N2 | Attachment of a chiral auxiliary | Directed functionalization at C5 |

Rearrangement Reactions and Ring Transformations

Isoxazolidinone scaffolds are known to undergo a variety of rearrangement reactions, leading to the formation of new heterocyclic systems or functionalized acyclic products. These transformations can be triggered by thermal, photochemical, or catalytic conditions and often proceed through complex mechanistic pathways.

Thermal and Catalytic Rearrangements of Isoxazolidinone Scaffolds

Thermal rearrangements of isoxazolidine derivatives have been reported, often involving the cleavage of the weak N-O bond. researchgate.net For isoxazolidin-3-ones, heating can potentially lead to decarboxylation or more complex skeletal reorganizations. The presence of substituents plays a crucial role in directing the course of these rearrangements. For instance, studies on strained bis-spirocyclopropanated isoxazolidines have shown that thermal treatment can induce selective opening of one of the spiro-fused cyclopropane (B1198618) rings to yield pyridone derivatives. researchgate.net

Catalytic rearrangements, often employing Lewis acids or transition metals, can facilitate ring transformations under milder conditions and with greater control over the product distribution. Lewis acids can activate the carbonyl group or coordinate to the heteroatoms, promoting bond cleavage and subsequent rearrangement. For example, rhodium-catalyzed reactions of isoxazoles with diazo compounds have been shown to result in an efficient ring expansion to 4H-1,3-oxazines. nih.gov While this is on a related isoxazole (B147169) system, it highlights the potential for metal carbenoids to induce ring expansion in N-O containing heterocycles. Similarly, the Beckmann rearrangement has been investigated for the conversion of isoxazoline-derived oximes into lactams, although fragmentation can be a competing pathway. nih.gov

Mechanistic Pathways of Ring Expansion and Contraction

The rearrangement of isoxazolidinone scaffolds can lead to either larger or smaller ring systems, proceeding through distinct mechanistic pathways.

Ring Expansion: The expansion of a five-membered ring to a six-membered ring, such as the conversion of an isoxazolidinone to a piperidine (B6355638) or a 1,3-oxazinan-4-one derivative, is a synthetically valuable transformation. One plausible mechanism for ring expansion involves the initial cleavage of the N-O bond, followed by a rearrangement cascade. For instance, the ring expansion of prolinol derivatives to piperidines is proposed to proceed through an aziridinium (B1262131) intermediate. nih.govrsc.org A similar intermediate could be envisioned for isoxazolidinone derivatives under appropriate conditions. Another pathway for ring expansion involves the insertion of a carbon atom, which can be achieved through reactions with carbenes or carbenoids. nih.gov

Ring Contraction: The contraction of the isoxazolidinone ring to a four-membered ring, such as an azetidine (B1206935) derivative, is a less common but intriguing possibility. Such a transformation would likely involve the extrusion of a molecular fragment, for example, carbon dioxide from the lactam moiety. Photochemical conditions can sometimes promote such contractions. Alternatively, a Favorskii-type rearrangement, if applicable to a suitably functionalized isoxazolidinone, could lead to a ring-contracted product. The synthesis of azetidin-3-ones has been achieved through the ring opening of 3-amido-2-phenyl azetidines, which are isomers of certain isoxazolidinone derivatives. mdpi.comnih.gov This suggests that under specific conditions, a pathway for the isomerization and potential contraction of the isoxazolidinone ring might be accessible.

Table 2: Summary of Potential Rearrangement Pathways

| Transformation | Trigger | Key Mechanistic Feature | Potential Product |

| Thermal Rearrangement | Heat | N-O bond cleavage, substituent migration | Isomeric heterocycles, acyclic products |

| Catalytic Rearrangement | Lewis acids, transition metals | Activation of functional groups, formation of reactive intermediates | Ring-expanded or rearranged heterocycles |

| Ring Expansion | Various | Formation of bicyclic intermediates (e.g., aziridinium), carbene insertion | Six-membered rings (e.g., piperidines, oxazines) |

| Ring Contraction | Photochemical, specific reagents | Extrusion of a small molecule, skeletal reorganization | Four-membered rings (e.g., azetidines) |

Role of S 4 Amino 4 Methylisoxazolidin 3 One As a Chiral Building Block and Scaffold in Advanced Organic Synthesis

Precursor to β-Amino Acids and β-Peptidomimetics

The isoxazolidinone core of (S)-4-amino-4-methylisoxazolidin-3-one serves as a versatile template for the synthesis of β-amino acids and their derivatives. These compounds are of significant interest in medicinal chemistry due to their unique structural properties and their ability to form stable secondary structures in peptides.

Design and Synthesis of Conformationally Constrained β-Amino Acid Analogues

Conformationally restricted amino acids are crucial components in the design of peptidomimetics and for drug development. nih.govlifechemicals.com The rigid structure of these amino acids helps to reduce the conformational flexibility of peptides, which can lead to increased metabolic stability and enhanced biological activity. lifechemicals.com The synthesis of conformationally constrained β-amino acid analogues from this compound involves leveraging its inherent stereochemistry to introduce specific structural constraints. The isoxazolidinone ring can be manipulated through various chemical transformations to yield β-amino acids with well-defined three-dimensional structures. This approach allows for the creation of novel building blocks for foldamers, which are oligomers that adopt specific, predictable secondary structures, including helices. nih.gov

Methodologies for creating these constrained amino acids often involve stereoselective reactions. For instance, organocatalytic Michael additions have been employed to generate cyclically constrained γ-amino acids, which can be seen as extended analogues of β-amino acids. nih.gov Similarly, bifunctional organocatalysts have been used in the kinetic resolution of related isoxazolidin-5-ones to produce enantioenriched β-amino acids. wustl.edu These synthetic strategies highlight the importance of chiral precursors like this compound in accessing structurally diverse and conformationally defined amino acid derivatives.

Exploration of Isoxazolidinone-Based Peptidomimetic Scaffolds for Protein Secondary Structure Mimicry

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. wikipedia.orgrsc.org Isoxazolidinone-based scaffolds derived from this compound are valuable in creating mimics of protein secondary structures like turns, helices, and sheets. rsc.orgnih.gov These scaffolds serve as a framework to which various functional groups can be attached, allowing for the precise positioning of side chains to replicate the binding epitopes of natural peptides. mdpi.com

The development of peptidomimetics often involves the use of unnatural amino acids and modified peptide backbones to achieve the desired conformation. wikipedia.orgnih.gov The isoxazolidinone ring system provides a rigid and predictable scaffold that can be incorporated into peptide chains to induce specific secondary structures. This strategy has been successfully applied in the design of mimetics for various biological targets. For example, heterocyclic compounds, including those derived from isoxazolidinones, are considered privileged scaffolds for peptidomimetic molecules. mdpi.com The ability to synthesize these complex structures on a solid phase further enhances their utility in drug discovery. mdpi.com

Synthons for Chiral 1,3-Amino Alcohols

Chiral 1,3-amino alcohols are essential building blocks in the synthesis of numerous pharmaceuticals and bioactive natural products. frontiersin.orgnih.gov The this compound scaffold provides a straightforward route to these valuable synthons. The key transformation involves the reductive cleavage of the N-O bond within the isoxazolidinone ring. This reaction, typically carried out using catalytic hydrogenation, opens the ring to furnish a chiral 1,3-amino alcohol with the stereochemistry at the C4 position preserved.

The versatility of this approach allows for the synthesis of a diverse array of chiral fragments. nih.gov The amino and hydroxyl groups in the resulting 1,3-amino alcohol are positioned in a 1,3-relationship, a common motif in many biologically active molecules. The inherent chirality of the starting material ensures the production of enantiomerically pure or enriched amino alcohols, which is critical for their application in asymmetric synthesis. frontiersin.orgnih.gov

| Precursor | Key Transformation | Product | Significance |

| This compound | Reductive N-O bond cleavage | Chiral 1,3-amino alcohol | Access to enantiomerically pure building blocks for pharmaceuticals. frontiersin.orgnih.gov |

| Alkyne-functionalized oxetanes | Copper-catalyzed reaction with amines | Chiral γ-amino alcohols | Synthesis of structurally diverse synthons with tertiary stereocenters. researchgate.net |

| 2-Aza-butadiene and aldehydes | Nickel-catalyzed asymmetric reductive coupling | Chiral γ-secondary amino alcohols | Good enantioselectivity and functional group tolerance. organic-chemistry.org |

Integration into Complex Molecular Architectures

The unique reactivity and structural features of this compound facilitate its incorporation into more complex molecular frameworks, including fused and spirocyclic systems, as well as analogues of natural products.

Synthesis of Fused and Spiro Isoxazolidinone Systems

The isoxazolidinone ring can serve as a starting point for the construction of more elaborate heterocyclic systems. Fused isoxazolidinones can be prepared through intramolecular cyclization reactions, where a functional group appended to the C4 or C5 position reacts with the isoxazolidinone ring. Spirocyclic systems, on the other hand, are formed when the C4 position of the isoxazolidinone is part of a spiro-junction with another ring.

The synthesis of spiro-fused pyrazolidoylisoxazolines, for example, has been achieved through 1,3-dipolar cycloaddition reactions. nih.govnih.gov These complex scaffolds are of interest due to their unique three-dimensional shapes and potential biological activities. The construction of such systems often requires careful control of stereochemistry, and the use of chiral building blocks like this compound is instrumental in achieving the desired stereochemical outcome. The synthesis of spiro thiazolidin-4-one derivatives has also been reported through multi-component reactions, showcasing the versatility of building blocks that can lead to spirocyclic structures. eurjchem.comresearchgate.net

Application in the Construction of Natural Product Analogues (e.g., Nucleosides)

The modification of natural products is a key strategy in drug discovery to improve their efficacy and pharmacokinetic properties. nih.gov this compound and its derivatives can be used as chiral synthons in the synthesis of analogues of natural products, such as nucleosides. In this context, the isoxazolidinone ring can serve as a mimic of the ribose or deoxyribose sugar moiety found in natural nucleosides.

The synthesis of carbocyclic nucleoside analogues often involves the use of chiral building blocks to construct the modified sugar part. The amino and hydroxyl functionalities of the amino alcohol derived from this compound can be further elaborated to attach a nucleobase, leading to the formation of a nucleoside analogue. These analogues are of significant interest for their potential antiviral and anticancer activities. The ability to introduce conformational constraints and specific stereochemistry through the use of chiral precursors like this compound is a powerful tool in the design of novel and potent natural product analogues. sigmaaldrich.com

Development of Privileged Scaffolds for Chemical Space Exploration

The concept of "privileged scaffolds" is a cornerstone of modern medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple biological targets. nih.govnih.gov The strategic use of these core structures allows for the generation of compound libraries to systematically probe the vastness of chemical space, accelerating the discovery of novel bioactive agents. nih.gov The isoxazolidine (B1194047) ring is recognized as one such privileged scaffold, primarily due to its stereochemical richness and its ability to act as a mimic for endogenous structures like amino acids and nucleosides. nih.gov

The chiral building block, this compound, represents an exemplary starting point for the development of privileged scaffolds aimed at chemical space exploration. Its utility stems from a combination of key structural features:

A constrained heterocyclic core that rigidly projects substituents into specific vectors of three-dimensional space.

A chiral quaternary α-carbon, which introduces stereochemical complexity and allows for enantioselective interactions with biological targets.

A primary amino group that serves as a versatile synthetic handle for introducing a wide array of chemical diversity.

The exploration of chemical space using this building block involves the systematic derivatization of the C4-amino group. By employing robust and high-throughput chemical reactions, a library of analogues can be generated where the core (S)-4-methylisoxazolidin-3-one scaffold is kept constant while the appended R-group is varied. This approach creates a focused library of compounds, each representing a unique point in the chemical space surrounding the parent scaffold.

Representative Synthetic Strategies for Library Generation

Standard synthetic methodologies can be applied to the primary amine of this compound to build a diverse library of compounds. The following table outlines common reactions used for this purpose.

| Reaction Type | Reagent Class | Resulting Functional Group | Introduced Moiety (R) |

| Acylation | Acid Chlorides / Anhydrides | Amide | R-CO- |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | R-SO₂- |

| Reductive Amination | Aldehydes / Ketones | Secondary/Tertiary Amine | R-CH₂- |

| Urea (B33335) Formation | Isocyanates | Urea | R-NH-CO- |

| Thiourea Formation | Isothiocyanates | Thiourea | R-NH-CS- |

These reactions are typically high-yielding and tolerant of a wide range of functional groups on the incoming reagent, making them ideal for combinatorial chemistry and library synthesis.

Illustrative Library of Privileged Scaffolds

The following interactive table details a representative set of virtual derivatives that can be synthesized from this compound. This demonstrates how diverse chemical functionalities can be appended to the core scaffold to explore chemical space.

| Compound ID | Scaffold Name | Appended R-Group (via Amide Linkage) | Key Features of R-Group |

|---|---|---|---|

| 1 | (S)-N-(4-methyl-3-oxo-isoxazolidin-4-yl)acetamide | -COCH₃ | Small, aliphatic |

| 2 | (S)-N-(4-methyl-3-oxo-isoxazolidin-4-yl)benzamide | -CO-Ph | Aromatic, hydrophobic |

| 3 | (S)-4-(4-fluorobenzamido)-4-methylisoxazolidin-3-one | -CO-C₆H₄-F | Electron-withdrawing group, potential H-bond acceptor |

| 4 | (S)-4-methyl-N-(4-methyl-3-oxo-isoxazolidin-4-yl)benzenesulfonamide | -SO₂-C₆H₄-CH₃ | Sulfonamide, tetrahedral geometry, aromatic |

| 5 | (S)-4-(benzylamino)-4-methylisoxazolidin-3-one | -CH₂-Ph | Secondary amine, flexible, hydrophobic |

| 6 | (S)-1-(4-methyl-3-oxo-isoxazolidin-4-yl)-3-phenylurea | -CO-NH-Ph | Urea, H-bond donor/acceptor |

By generating and screening such libraries, researchers can efficiently map the structure-activity relationships (SAR) for the isoxazolidinone scaffold against various biological targets. The chiral nature of the starting material ensures that the resulting compounds are enantiomerically pure, which is critical for understanding specific interactions with chiral biomolecules like proteins and enzymes. rsc.org This systematic approach of building upon a privileged core structure is a powerful strategy in the quest for new and effective therapeutic agents.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Studies

Application of Multidimensional NMR Spectroscopy in Complex Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information, they can be insufficient for unambiguously assigning the structure of more complex molecules due to signal overlap. omicsonline.org Multidimensional NMR techniques, such as 2D NMR, resolve these ambiguities by correlating nuclear spins through chemical bonds or through space. omicsonline.orgijcrt.org

For (S)-4-Amino-4-methylisoxazolidin-3-one, a combination of 2D NMR experiments would be employed for complete structural verification.

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) coupling networks. It would show correlations between protons on adjacent atoms, for instance, identifying the protons of the CH₂ group in the isoxazolidinone ring and their coupling to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the ¹H signals of the C5 methylene (B1212753) group and the C4 methyl group to their corresponding ¹³C signals. The quaternary carbon at C4 would be absent from the HSQC spectrum as it has no attached protons. omicsonline.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular skeleton. For this compound, HMBC would show a correlation from the protons of the C4-methyl group to the quaternary C4 carbon and the C3 carbonyl carbon, confirming the placement of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. mdpi.com For example, NOESY could reveal spatial proximity between the methyl group protons and protons on the isoxazolidinone ring.

The following table summarizes the expected key correlations for this compound in 2D NMR experiments.

| Experiment | Correlating Protons | Correlated Atom(s) | Structural Information Confirmed |

| COSY | H5ᵃ, H5ᵇ | H5ᵇ, H5ᵃ | Connectivity within the C5 methylene group. |

| HSQC | C4-CH ₃ | C4-C H₃ | Direct C-H bond of the methyl group. |

| H 5ᵃ, H 5ᵇ | C 5 | Direct C-H bonds of the ring methylene group. | |

| HMBC | C4-CH ₃ | C 4, C 3 | Placement of the methyl group adjacent to the C3 carbonyl and attached to the C4 quaternary carbon. |

| NH ₂ | C 4 | Placement of the amino group at the C4 position. |

Chiral Chromatography and Stereoisomer Separation

For chiral compounds, where enantiomers can have vastly different biological activities, the ability to separate and quantify stereoisomers is critical. csfarmacie.cz High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant technique for this purpose. nih.gov The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. csfarmacie.cz

The successful separation of the enantiomers of 4-amino-4-methylisoxazolidin-3-one would involve screening various CSPs and mobile phase conditions. Given the presence of a primary amino group and its polarity, several types of CSPs would be suitable candidates. sigmaaldrich.com

Polysaccharide-based CSPs: Columns with chiral selectors based on derivatives of cellulose (B213188) or amylose (B160209) are widely used and versatile. mdpi.com For instance, amylose tris-[(S)-α-methylbenzylcarbamate] is a selector known to resolve chiral molecules containing hydrogen bonding groups like C=O and N-H. mdpi.com Separation can be achieved in both normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., water/ethanol) modes. mdpi.com

Macrocyclic Glycopeptide CSPs: Chiral selectors like teicoplanin and vancomycin (B549263) are particularly effective for separating polar and ionic compounds, including underivatized amino acids and amino compounds. sigmaaldrich.comu-szeged.hu Their complex structures provide multiple interaction points (hydrogen bonding, ionic, hydrophobic) for chiral recognition. sigmaaldrich.com

Crown Ether-based CSPs: These are specifically designed for the separation of primary amino compounds. The chiral recognition mechanism involves the complexation of the protonated primary amino group within the crown ether cavity. nih.gov

Method development involves optimizing the mobile phase composition (e.g., the ratio of organic modifiers like ethanol (B145695) or methanol) to achieve baseline resolution between the (S) and (R) enantiomers. nih.govmdpi.com

| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Primary Interaction Mechanism(s) | Suitability for Amino Compounds |

| Polysaccharide-based | Cellulose or Amylose derivatives | Hydrogen bonding, π-π interactions, steric hindrance | High |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Hydrogen bonding, ionic interactions, inclusion complexation | Very High |

| Pirkle-type (Brush-type) | 3,5-Dinitrobenzoyl phenylglycine | π-π interactions, hydrogen bonding, dipole-dipole | Moderate to High |

| Chiral Crown Ether | (S)- or (R)-(18-Crown-6)-tetracarboxylic acid | Host-guest complexation with primary amines | Very High (Specifically for primary amines) |

Mass Spectrometry in Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In synthetic chemistry, Electrospray Ionization (ESI)-MS is particularly valuable for monitoring reaction progress and identifying transient intermediates in real-time. nih.gov Since ESI is a soft ionization technique, it can transfer molecules and complexes from solution to the gas phase as ions (e.g., [M+H]⁺) with minimal fragmentation.

During the synthesis of this compound, ESI-MS could be coupled to a liquid chromatography system (LC-MS) or used via direct infusion of the reaction mixture. This allows a chemist to:

Monitor Reactant Consumption: Track the decrease in the signal intensity corresponding to the m/z of the starting materials.

Track Product Formation: Observe the increase in the signal intensity for the m/z of the target product. For 4-Amino-4-methylisoxazolidin-3-one (C₄H₈N₂O₂), the expected protonated molecule [M+H]⁺ would have an m/z of 133.06.

Identify Intermediates and Byproducts: Detect the m/z values of any transient species or side products formed during the reaction. This information is crucial for understanding the reaction mechanism and optimizing conditions to improve yield and purity. nih.gov For reactions involving charged catalysts or intermediates, ESI-MS is especially effective. nih.gov

| Compound | Chemical Formula | Molecular Weight (Da) | Expected Ion in ESI-MS (Positive Mode) | m/z |

| This compound | C₄H₈N₂O₂ | 132.12 | [M+H]⁺ | 133.06 |

| Hypothetical Precursor 1 | C₄H₇NO₃ | 117.10 | [M+H]⁺ | 118.05 |

| Hypothetical Precursor 2 | C₃H₅NO₂ | 87.08 | [M+H]⁺ | 88.04 |

| Dimer Byproduct | C₈H₁₆N₄O₄ | 264.24 | [M+H]⁺ | 265.12 |

X-Ray Crystallography for Absolute Configuration and Conformational Analysis

While NMR can define connectivity and relative stereochemistry, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. wikipedia.org This technique provides a precise three-dimensional map of electron density within a crystal, allowing for the exact placement of every atom in the molecule.

To determine the absolute configuration of this compound, a high-quality single crystal of the enantiomerically pure compound, or a salt thereof, is required. nih.gov The analysis involves irradiating the crystal with X-rays and measuring the diffraction pattern. thieme-connect.de

Absolute Configuration: The determination of the 'S' configuration at the C4 chiral center is achieved through the analysis of anomalous dispersion (or resonant scattering). wikipedia.org This effect, which is more pronounced with heavier atoms, allows differentiation between the actual structure and its mirror image, leading to a definitive R/S assignment. thieme-connect.de

Conformational Analysis: The crystallographic data yields precise measurements of all bond lengths, bond angles, and torsion angles. This information defines the exact conformation of the molecule in the solid state. For this compound, this would include the specific puckering of the five-membered isoxazolidinone ring (e.g., envelope or twist conformation) and the orientation of the methyl and amino substituents relative to the ring.

| Parameter Determined | Description | Significance |

| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal. | Fundamental property of the crystalline solid. |

| Space Group | The set of symmetry operations of the crystal. | Confirms the crystal is chiral (a Sohncke group for an enantiopure compound). wikipedia.org |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. | Defines the complete molecular structure. |

| Bond Lengths & Angles | The distances and angles between atoms. | Confirms the expected geometry and can indicate strain. |

| Torsion Angles | The dihedral angles that define the conformation. | Describes the puckering of the ring and substituent orientations. |

| Absolute Structure Parameter | A value (e.g., Flack parameter) used to confirm the absolute configuration. | Unambiguously assigns the (S) or (R) configuration. core.ac.uk |

Future Directions and Emerging Research Avenues in S 4 Amino 4 Methylisoxazolidin 3 One Chemistry

Advanced Catalyst Design for Enhanced Enantioselectivity and Efficiency

The synthesis of molecules with quaternary stereocenters, such as (S)-4-Amino-4-methylisoxazolidin-3-one, remains a significant challenge in asymmetric synthesis. Future catalyst design will likely focus on creating highly structured chiral environments to control the stereochemical outcome of reactions.

Chiral Phase-Transfer Catalysts: For the enantioselective synthesis of precursors to this compound, the development of novel chiral quaternary ammonium (B1175870) or phosphonium (B103445) salt catalysts could be a promising avenue. These catalysts could enable the asymmetric alkylation or amination of a suitable prochiral substrate under mild conditions. Research in this area for other heterocyclic systems has demonstrated the potential for high enantioselectivity. nih.gov

Organocatalysis: The use of chiral organocatalysts, such as derivatives of proline or imidazolidinone, could be explored for the enantioselective construction of the isoxazolidinone ring system. researchgate.net For instance, a catalyzed 1,3-dipolar cycloaddition of a nitrone to a suitable α-methylated acrylic acid derivative could be a potential route, where the catalyst controls the facial selectivity of the addition.

Transition Metal Catalysis: The development of chiral transition metal complexes (e.g., based on palladium, rhodium, or copper) with bespoke ligands could facilitate the asymmetric synthesis of this compound. Research on related structures has shown that ligands like chiral bis(oxazolines) (BOX) can be highly effective in controlling stereochemistry in various transformations. acs.org

Table 1: Potential Catalytic Systems for Enantioselective Synthesis

| Catalyst Type | Potential Reaction | Key Advantages |

|---|---|---|

| Chiral Phase-Transfer Catalysts | Asymmetric amination of a β-keto ester derivative | Mild reaction conditions, operational simplicity. |

| Chiral Organocatalysts | Enantioselective 1,3-dipolar cycloaddition | Metal-free, environmentally benign. |

Exploration of New Reaction Pathways for Molecular Diversification

Beyond its synthesis, future research will likely target the development of novel reaction pathways to functionalize the this compound scaffold, thereby enabling the creation of diverse molecular libraries for various applications.

N-O Bond Cleavage and Derivatization: The inherent reactivity of the N-O bond in the isoxazolidine (B1194047) ring offers a gateway to a range of β-amino acid derivatives. dergipark.org.tr Developing selective and mild conditions for the reductive cleavage of this bond in the presence of other functional groups would be a key research focus.

Functionalization of the Amino Group: The primary amino group is a versatile handle for further chemical modifications. Future work could explore a wide array of reactions, such as acylation, sulfonylation, and reductive amination, to attach various substituents, thereby modulating the molecule's properties.

Ring-Opening and Rearrangement Reactions: Investigating novel ring-opening or rearrangement reactions under thermal, photochemical, or catalytic conditions could lead to the synthesis of other valuable heterocyclic structures.

Integration with Flow Chemistry and Automated Synthesis Protocols

The principles of flow chemistry offer significant advantages in terms of safety, efficiency, and scalability. mdpi.com The future synthesis of this compound and its derivatives could greatly benefit from this technology.

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would allow for better control over reaction parameters, reduced reaction times, and safer handling of potentially hazardous reagents or intermediates. nih.govrsc.org This is particularly relevant for multi-step sequences. youtube.com

Automated Library Synthesis: The integration of flow chemistry with automated robotic systems would enable the high-throughput synthesis of a library of derivatives based on the this compound scaffold. This would be invaluable for screening for biological activity or material properties.

Advanced Ligand Design and Binding Mechanism Studies for Molecular Interactions

Should this compound or its derivatives be identified as biologically active, detailed studies into their molecular interactions will be crucial.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how structural modifications to the molecule affect its biological activity will be essential. This would involve the synthesis of a range of analogs and their biological evaluation.

Design of Conformationally Constrained Analogs: To better understand the bioactive conformation, the design and synthesis of more rigid analogs of this compound could be undertaken. This can provide valuable insights for the design of more potent and selective compounds.

Biophysical Techniques: The use of techniques such as X-ray crystallography, NMR spectroscopy, and isothermal titration calorimetry would be necessary to elucidate the binding mode of this compound to any potential biological targets.

Computational-Experimental Synergies in Stereochemical Control and Reactivity Prediction

The integration of computational chemistry with experimental work is a powerful strategy for accelerating research. rsc.org

Predicting Enantioselectivity: Density Functional Theory (DFT) calculations could be employed to model the transition states of potential catalytic reactions for the synthesis of this compound. This can help in understanding the origin of stereoselectivity and in the rational design of more effective chiral catalysts.

Reaction Pathway Elucidation: Computational modeling can be used to explore the feasibility of new, proposed reaction pathways and to predict the reactivity of different positions on the molecule.

Virtual Screening: If a biological target is identified, computational docking studies could be used to virtually screen libraries of derivatives of this compound to prioritize compounds for synthesis and experimental testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.